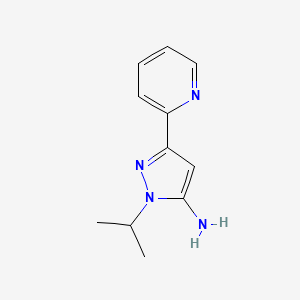

1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine

Description

1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine is a pyrazole-based heterocyclic compound featuring an isopropyl group at the 1-position and a pyridin-2-yl substituent at the 3-position of the pyrazole ring. This structural arrangement confers unique steric and electronic properties, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C11H14N4 |

|---|---|

Molecular Weight |

202.26 g/mol |

IUPAC Name |

2-propan-2-yl-5-pyridin-2-ylpyrazol-3-amine |

InChI |

InChI=1S/C11H14N4/c1-8(2)15-11(12)7-10(14-15)9-5-3-4-6-13-9/h3-8H,12H2,1-2H3 |

InChI Key |

PHSCILNAQQTGTA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2=CC=CC=N2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridylhydrazine with an isopropyl-substituted ketone in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

While information on the specific compound "1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine" is limited, research on related compounds provides insights into its potential applications.

Note: Search result refers to "1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine," which is similar but not identical to the compound specified in the query.

Scientific Research Applications

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, a pyrazole derivative, has applications in various scientific fields:

- Chemistry It can be used as a building block for synthesizing complex heterocyclic compounds.

- Biology This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Research has indicated that pyrazole derivatives exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. Similar compounds have demonstrated the ability to inhibit bacterial growth at specific concentrations. Related compounds have also been evaluated for their ability to inhibit cancer cell proliferation, with in vitro studies showing that certain pyrazoles can induce apoptosis in cancer cell lines.

- Medicine It is investigated as a potential drug candidate for various diseases because of its ability to interact with specific biological targets. Studies on related pyrazole compounds have shown their capacity to inhibit adenylyl cyclase, which is implicated in pain signaling pathways, suggesting potential applications in pain management therapies.

- Industry The compound can be used to develop new materials with unique properties, such as conductive polymers and advanced coatings.

Chemical Reactions

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine can undergo several chemical reactions:

- Oxidation It can be oxidized to form corresponding oxides or hydroxyl derivatives using oxidizing agents like potassium permanganate and hydrogen peroxide.

- Reduction Reduction reactions can yield amine or hydrazine derivatives using reducing agents such as sodium borohydride and lithium aluminum hydride.

- Substitution Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the pyrazole ring using reagents like halogens, alkyl halides, and organometallic compounds under conditions such as reflux or microwave irradiation.

The products of these reactions depend on the specific reagents and conditions used.

Structure-Activity Relationship (SAR)

The effectiveness of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is related to its structural components. The isopropyl and pyridine groups can enhance lipophilicity and facilitate better interaction with biological targets. Modifications at the 3 and 5 positions of the pyrazole ring can significantly affect biological activity.

Case Studies

- Antimicrobial Efficacy A study showed that derivatives closely related to 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine exhibited notable inhibition against Staphylococcus aureus and Escherichia coli at low micromolar concentrations.

- Cancer Cell Line Studies Research on human breast cancer cell lines suggested that compounds similar to 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine induced cell cycle arrest and apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Variations and Key Differences

The table below summarizes structurally related pyrazole derivatives and their distinguishing features:

| Compound Name | Substituent (1-position) | Substituent (3-position) | Key Structural Differences | Reported Properties/Applications |

|---|---|---|---|---|

| 1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine | Isopropyl | Pyridin-2-yl | Target compound ; pyridine at 2-position | Potential enzyme/receptor binding |

| (1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine | Isopropyl | Pyridin-3-yl | Pyridine at 3-position; methanamine group | Altered electronic properties |

| 1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine | Isobutyl | Pyridin-2-yl | Bulkier isobutyl group | Enhanced steric hindrance |

| 1-Isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine | Isopropyl | Pyrazin-2-yl | Pyrazine (N-containing) instead of pyridine | Modified π-stacking and solubility |

| 1-Methyl-3-phenyl-1H-pyrazol-5-amine | Methyl | Phenyl | Aromatic phenyl instead of pyridine | Simpler structure; varied bioactivity |

| 1-Ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine | Ethyl | Methyl + propyl | Dual pyrazole rings; alkyl substitutions | Distinct pharmacokinetic profile |

Impact of Substituent Position and Type

- Pyridine Position: Pyridin-2-yl (target compound) enables hydrogen bonding via the nitrogen at the ortho position, whereas pyridin-3-yl () or pyridin-4-yl () alters electronic distribution and binding modes .

- Alkyl Groups: Isopropyl vs. Methyl or ethyl groups () lower molecular weight, enhancing solubility but possibly reducing target specificity.

Aromatic vs. Heteroaromatic Rings :

- Thiophene-substituted analogs () exhibit sulfur-mediated interactions, influencing redox properties and ligand efficiency.

Uniqueness of this compound

The compound’s distinctiveness arises from:

Pyridin-2-yl Substituent : Facilitates directional hydrogen bonding and π-π interactions, critical for protein-ligand recognition.

Isopropyl Group : Balances lipophilicity and steric effects, optimizing membrane permeability without excessive bulk .

Positional Isomerism : Differentiation from pyridin-3-yl and pyridin-4-yl analogs ensures unique electronic profiles and reactivity .

Future Research Directions

- Mechanistic Studies : Elucidate binding modes with biological targets (e.g., kinases, GPCRs).

- Comparative Bioassays : Evaluate efficacy against analogs in disease models (e.g., cancer, infections).

- Structure-Activity Relationship (SAR) : Systematically vary substituents to optimize potency and selectivity.

Biological Activity

1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine, a compound with the chemical structure characterized by a pyrazole ring substituted with an isopropyl group and a pyridine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is identified by the CAS number 1316122-83-4. Its molecular formula is CHN with a molecular weight of 201.24 g/mol. The presence of nitrogen atoms in both the pyrazole and pyridine rings contributes to its reactivity and biological interactions.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Antimicrobial Activity : Pyrazole derivatives have been shown to possess antibacterial properties. For instance, compounds structurally similar to this compound demonstrated moderate antimicrobial activity against various bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 250 μg/mL .

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties. Studies indicate that certain pyrazole derivatives can inhibit pro-inflammatory cytokines, such as TNFα and IL-6, which are crucial in inflammatory responses .

Case Studies

Several studies have explored the biological activity of compounds within the pyrazole family, including this compound:

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various pyrazole derivatives, revealing that modifications in the substituents significantly impacted their activity against pathogenic bacteria. The results indicated that compounds with specific functional groups exhibited enhanced antibacterial properties .

- Anti-inflammatory Activity : Research on pyrazole derivatives demonstrated their ability to modulate inflammatory pathways. For example, compounds were shown to inhibit IKK-2, a kinase involved in inflammatory signaling, with IC values ranging from 0.013 to 0.067 μM, indicating potent anti-inflammatory effects .

- Cytotoxicity Against Cancer Cells : Some studies have reported that pyrazole-based compounds can induce apoptosis in cancer cell lines by disrupting tubulin polymerization, which is critical for cell division . This property suggests potential applications in cancer therapy.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.